Target-Class Assignment: ENT Inhibition Potential Inferred from Piperazine-Analog SAR
No direct assay data for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide are available from permissible sources. However, the structurally closest analog with published data, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide (CAS 1049368-05-9), is documented to inhibit equilibrative nucleoside transporters (ENTs) by disrupting [3H]uridine uptake in transfected cell models [1]. The morpholino-for-piperazine substitution represents a significant pharmacophore change: morpholine introduces an additional hydrogen-bond acceptor (ether oxygen) and alters basicity (morpholine pKa ~8.3 vs. piperazine pKa ~9.8), which can affect both target binding and membrane permeability. Without head-to-head data, the magnitude and direction of this substitution's effect on ENT1/ENT2 potency remain unquantified.
| Evidence Dimension | ENT inhibitory activity (mechanism-level target class assignment) |
|---|---|
| Target Compound Data | Not available from permissible sources |
| Comparator Or Baseline | N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide (CAS 1049368-05-9); documented ENT inhibition in [3H]uridine uptake assays [1] |
| Quantified Difference | Cannot be calculated; comparator data exist but target compound data are absent from citable primary literature |
| Conditions | Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2; [3H]uridine uptake as readout [1] |
Why This Matters
Procurement for ENT-targeted research requires confirmation that the morpholino substitution preserves or enhances the inhibitory activity documented for the piperazine analog; without such data, the compound's fitness-for-purpose in ENT pharmacology studies cannot be verified.
- [1] Frontiers in Pharmacology, 2022, 13, 837555. Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. View Source
